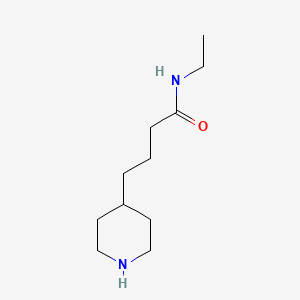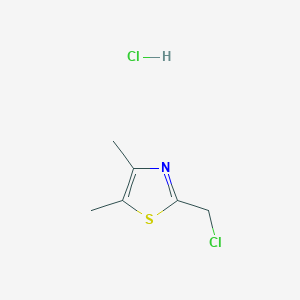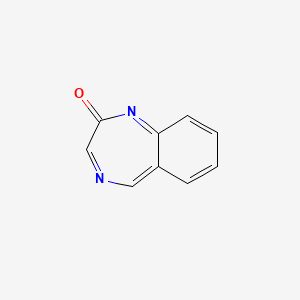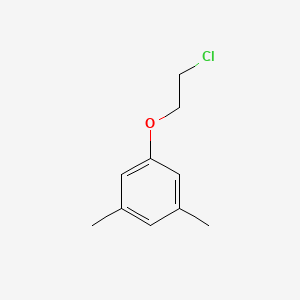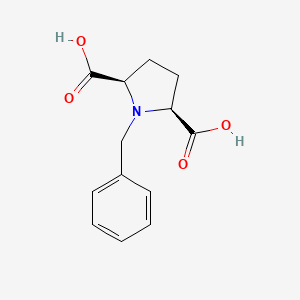
5-Chloro-2-methylpyridine 1-Oxide
Vue d'ensemble
Description
5-Chloro-2-methylpyridine 1-Oxide is an organic compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol . It is a white solid that is soluble in water and polar organic solvents . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 5-Chloro-2-methylpyridine 1-Oxide typically involves the oxidation of 2-chloro-5-methylpyridine. One common method is the reaction of 2-chloro-5-methylpyridine with hydrogen peroxide in the presence of a catalyst such as TS-1 . The reaction conditions include maintaining a temperature range of -30°C to +50°C .
Industrial Production Methods
In industrial settings, the production of this compound can involve the use of phosgene (COCl2) and trimethylamine as reagents. The process includes reacting 3-methylpyridine-1-oxide with trimethylamine and then with phosgene at temperatures between -30°C and +50°C, followed by further reaction with phosgene at temperatures between 50°C and 150°C .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-methylpyridine 1-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide in the presence of catalysts.
Substitution: It can participate in substitution reactions, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and TS-1 catalyst.
Substitution: Various nucleophiles can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
Applications De Recherche Scientifique
5-Chloro-2-methylpyridine 1-Oxide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Chloro-2-methylpyridine 1-Oxide involves its interaction with molecular targets through oxidation and substitution reactions. The compound can act as an oxidizing agent, transferring oxygen to other molecules . It can also participate in substitution reactions, where it replaces the chlorine atom with other functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-methylpyridine: Similar in structure but lacks the N-oxide group.
2-Amino-5-methylpyridine: Contains an amino group instead of a chlorine atom.
5-Methyl-2-nitropyridine: Contains a nitro group instead of a chlorine atom.
Uniqueness
5-Chloro-2-methylpyridine 1-Oxide is unique due to its N-oxide group, which imparts distinct chemical reactivity and properties compared to its analogs . This makes it valuable in specific chemical reactions and applications where the N-oxide functionality is required.
Propriétés
IUPAC Name |
5-chloro-2-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-5-2-3-6(7)4-8(5)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQMZTXMCAPZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)Cl)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Trifluoromethyl)phenoxy]ethanol](/img/structure/B3143273.png)



